4-Bromo-9,9-diphenyl-9H-fluorene

Blue PHOLED Host material Triplet energy

4-Bromo-9,9-diphenyl-9H-fluorene is the critical building block for constructing V-shaped, locally unsymmetrical host architectures unattainable with 2- or 2,7-substituted isomers. The 4-position bromine uniquely enables steric and electronic configurations that deliver triplet energies >2.75 eV, exothermic energy transfer to blue phosphorescent emitters, and EQE roll-off below 8% at 1000 cd m⁻²—quantifiably superior to conventional hosts. Thermal stability to 400°C ensures compatibility with all standard VTE protocols. Procure this isomer when your synthetic route demands precise geometric control for high-performance blue PHOLED materials.

Molecular Formula C25H17B
Molecular Weight 397.3 g/mol
CAS No. 713125-22-5
Cat. No. B1375819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-9,9-diphenyl-9H-fluorene
CAS713125-22-5
Molecular FormulaC25H17B
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5
InChIInChI=1S/C25H17Br/c26-23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H
InChIKeyPBWATBVKPGTOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-9,9-diphenyl-9H-fluorene (CAS 713125-22-5): Core Physicochemical Baseline for Procurement Qualification


4-Bromo-9,9-diphenyl-9H-fluorene (CAS 713125-22-5) is a brominated aromatic hydrocarbon building block characterized by a fluorene core substituted at the 9-position with two phenyl groups and at the 4-position with a single bromine atom, yielding the molecular formula C₂₅H₁₇Br and a molecular weight of 397.3 g/mol [1][2]. The compound is a crystalline solid at ambient temperature with a reported melting point range of 213.0–218.0 °C . Its primary utility in academic and industrial research lies in the bromine substituent, which provides a well-defined reactive handle for Pd-catalyzed cross-coupling reactions, enabling the modular construction of extended π-conjugated architectures for organic electronic applications [2].

4-Bromo-9,9-diphenyl-9H-fluorene: Why In-Class Bromofluorene Analogs Cannot Be Interchanged Without Performance Penalty


The position of bromine substitution on the 9,9-diphenylfluorene scaffold is not a trivial structural variation; it directly governs both the reactivity profile in downstream coupling chemistry and the resulting optoelectronic properties of the final material. Although 2‑bromo‑9,9‑diphenylfluorene (CAS 474918‑32‑6) and 2,7‑dibromo‑9,9‑diphenylfluorene (CAS 186259‑63‑2) share the same core architecture, their substitution patterns yield measurably distinct electronic effects and steric environments . The 4‑bromo isomer offers a unique steric and electronic configuration that enables the construction of V‑shaped or locally unsymmetrical molecular architectures, which are unattainable with the 2‑substituted analog without a complete redesign of the synthetic route [1]. Substituting a 2‑bromo or 2,7‑dibromo derivative for the 4‑bromo isomer therefore introduces an uncontrolled variable that can alter charge‑transport balance, shift triplet energy levels, or compromise morphological stability in the final device—outcomes that directly impact key performance metrics including external quantum efficiency and device lifetime.

Quantitative Differentiation Evidence for 4-Bromo-9,9-diphenyl-9H-fluorene (CAS 713125-22-5) Relative to In-Class Analogs


Triplet Energy (Eₜ) of 4‑Substituted Fluorene Oligomer (D9F) vs. Conventional mCP Host: +0.38 eV Advantage Enables Efficient Blue Phosphorescent OLEDs

The dimeric oligomer D9F, which is constructed directly from the 9,9‑diphenylfluorene monomer unit and utilizes a 4‑position coupling motif, exhibits a triplet energy (Eₜ) of 2.98 eV [1]. This value is 0.38 eV higher than the widely used blue‑phosphorescent host material mCP (1,3‑bis(N‑carbazolyl)benzene), which possesses an Eₜ of approximately 2.6 eV [1]. The elevated Eₜ is essential for efficient exothermic energy transfer to blue phosphorescent emitters such as FIrpic and for effective confinement of triplet excitons within the emissive layer.

Blue PHOLED Host material Triplet energy

External Quantum Efficiency (EQE) in Blue PHOLEDs: 4‑Derived D9F Host Achieves ~50% Higher EQE Than Conventional mCP Host

Blue phosphorescent OLEDs fabricated with the 4‑position‑derived dimer D9F as the host material achieved a maximum external quantum efficiency (EQE) of approximately 11% [1]. In the same study, devices employing the conventional benchmark host mCP achieved an EQE that was approximately 50% lower under comparable device architectures [1]. This performance differential is attributed to D9F's electron‑predominant charge‑balance characteristics and its ability to suppress both triplet‑triplet annihilation (TTA) and triplet‑polaron quenching (TPQ) through partially separated frontier molecular orbital and T₁ locations [1].

Blue PHOLED External quantum efficiency Host engineering

Thermal Stability: 4‑Bromo‑9,9‑diphenylfluorene Exhibits Thermal Stability to 400 °C, Supporting High‑Temperature Device Fabrication and Annealing Processes

4‑Bromo‑9,9‑diphenylfluorene is reported to be thermally stable up to 400 °C . This thermal resilience is a direct consequence of the rigid fluorene backbone and the steric protection conferred by the 9,9‑diphenyl substitution. While 2‑bromo‑9,9‑diphenylfluorene shares a similar thermal stability profile due to the identical core structure (class‑level inference), the 4‑bromo isomer provides a distinct synthetic entry point without sacrificing the thermal robustness essential for vacuum thermal evaporation (VTE) processing of OLED materials.

Thermal stability Vacuum sublimation Device processing

Unique 4‑Position Bromine Enables Suzuki Coupling to Build V‑Shaped Host Architectures Unattainable with 2‑ or 2,7‑Substituted Analogs

The bromine atom at the 4‑position of the fluorene core provides a sterically distinct reactive site compared to the more common 2‑ and 2,7‑substituted analogs. This 4‑position substitution pattern has been explicitly employed in patented synthetic routes to construct biphenyl‑amine derivatives for hole‑transport applications, where the geometry of the resulting molecule is critical for intermolecular packing and charge‑transport anisotropy [1]. The 2‑bromo analog, by contrast, yields linear or symmetrically branched architectures when used as a coupling partner, producing materials with fundamentally different solid‑state morphologies and electronic properties [2].

Suzuki coupling Molecular architecture Steric effects

Purity Specification Comparison: TCI 98.0% (GC) vs. AKSci 95% – Higher Purity Grade Correlates with Reduced Batch Variability in Device Fabrication

Commercially available 4‑bromo‑9,9‑diphenylfluorene is offered at multiple purity grades, with TCI specifying a minimum purity of 98.0% as determined by gas chromatography (GC) , whereas AKSci and CymitQuimica supply material at a minimum purity of 95% . The 3% absolute purity differential, while numerically modest, can represent a meaningful difference in the concentration of non‑volatile residues and trace metal impurities—factors known to influence OLED device lifetime and electroluminescence stability. The GC analytical method specified by TCI further provides a quantifiable and reproducible measure of organic purity, in contrast to suppliers reporting purity without an accompanying analytical methodology.

Purity Quality control OLED intermediate

Electron‑Predominant Charge Transport in 4‑Derived D9F Enables Balanced Carrier Injection, Mitigating Efficiency Roll‑Off in Blue PHOLEDs

The 4‑position‑derived dimer D9F exhibits electron‑predominant charge‑transport characteristics due to the specific spatial distribution of its frontier molecular orbitals (FMOs), as confirmed by density functional theory (DFT) simulations [1]. This electron‑predominant behavior compensates for the typically higher hole mobility in common hole‑transport layers, resulting in improved carrier balance within the emissive layer. The consequence is a measurable reduction in efficiency roll‑off: D9F‑based blue PHOLEDs exhibited an EQE roll‑off of less than 8% when luminance increased to 1000 cd m⁻², a value that compares favorably to typical roll‑off figures of 15–25% for many conventional host materials [1].

Charge transport Carrier balance Efficiency roll‑off

High‑Value Application Scenarios for 4-Bromo-9,9-diphenyl-9H-fluorene (CAS 713125-22-5) Grounded in Comparative Evidence


Synthesis of High‑Triplet‑Energy Host Materials for Blue Phosphorescent OLEDs

This compound is optimally deployed as a building block for constructing host materials requiring triplet energies (Eₜ) exceeding 2.75 eV. The dimer D9F, synthesized via 4‑position coupling, achieves an Eₜ of 2.98 eV [1]—a value that ensures exothermic energy transfer to blue phosphorescent emitters. Procurement should prioritize this isomer when the synthetic target demands a V‑shaped or locally unsymmetrical host architecture, as the 4‑bromo substitution pattern uniquely enables this geometry [2].

Fabrication of Blue PHOLED Devices with Reduced Efficiency Roll‑Off

For research groups and industrial R&D teams focused on mitigating efficiency roll‑off in blue‑emitting PHOLEDs, 4‑bromo‑9,9‑diphenylfluorene‑derived materials offer a quantifiable advantage. Devices employing the D9F host demonstrate an EQE roll‑off below 8% at 1000 cd m⁻², substantially lower than the 15–25% roll‑off characteristic of many conventional host systems [1]. The electron‑predominant charge‑transport properties of D9F improve carrier balance, making it a preferred intermediate for high‑performance blue OLED material development.

Vacuum Thermal Evaporation (VTE) Processing of OLED Materials

The thermal stability of 4‑bromo‑9,9‑diphenylfluorene up to 400 °C [1] qualifies it for all standard vacuum thermal evaporation (VTE) processing protocols. This thermal robustness ensures that the compound remains intact during sublimation and deposition, preserving stoichiometry and minimizing impurity generation. Researchers requiring thermally resilient intermediates for high‑temperature device fabrication steps should prioritize this compound over less thermally characterized bromofluorene alternatives.

Palladium‑Catalyzed Cross‑Coupling for Non‑Linear π‑Conjugated Architectures

The 4‑position bromine substituent provides a distinct steric and electronic environment for Suzuki–Miyaura and Buchwald–Hartwig cross‑coupling reactions. Patented synthetic routes explicitly utilize this isomer to prepare biphenyl‑amine derivatives with specific geometric configurations for hole‑transport layers [1]. For synthetic chemists aiming to access V‑shaped molecular frameworks that cannot be obtained from 2‑ or 2,7‑substituted precursors, the 4‑bromo isomer is the requisite starting material [2].

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